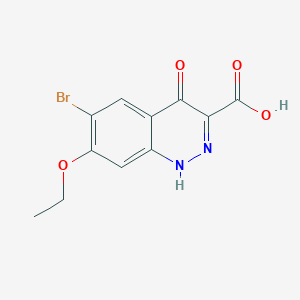

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-7-ethoxy-4-oxo-1H-cinnoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O4/c1-2-18-8-4-7-5(3-6(8)12)10(15)9(11(16)17)14-13-7/h3-4H,2H2,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCCPBVPMNOYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NN=C(C2=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701216443 | |

| Record name | 6-Bromo-7-ethoxy-4-hydroxy-3-cinnolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041853-22-8 | |

| Record name | 6-Bromo-7-ethoxy-4-hydroxy-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041853-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-ethoxy-4-hydroxy-3-cinnolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701216443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid typically involves the bromination of a cinnoline derivative followed by ethoxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves the bromination of 7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, followed by purification processes such as crystallization or chromatography. The structure can be confirmed using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that 6-bromo derivatives exhibit potent antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Case Study:

In vitro tests revealed minimum inhibitory concentrations (MIC) as low as 0.05 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it induces apoptosis in cancer cells through the modulation of specific signaling pathways.

Data Table: Anticancer Activity of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 10 | Cell cycle arrest |

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in OLED technology. Its ability to act as a fluorescent chemosensor for metal ions has been explored, providing insights into its utility in electronic devices.

Fluorescent Probes

Due to its strong fluorescence characteristics, this compound can be utilized as a probe in biological imaging, aiding in the detection of metal ions or biomolecules in live cells.

Mechanism of Action

The mechanism of action of 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Cinnoline vs. Quinoline Derivatives

The cinnoline core (two adjacent nitrogens) differs from quinoline (one nitrogen), influencing electronic properties and reactivity. For example, quinoline derivatives like 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 98948-95-9, C₁₀H₆BrNO₃) exhibit similar substituent patterns but lack the second nitrogen, reducing aromatic electron density and altering metabolic stability .

Pyridine and Indazole Analogs

Compounds like 4-Bromo-6-methyl-3-pyridinecarboxylic acid (C₇H₆BrNO₂) and 4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid (C₈H₅BrN₂O₃) feature simpler heterocycles. These cores lack the fused bicyclic structure of cinnoline, resulting in reduced planarity and distinct pharmacokinetic profiles .

Substituent Effects on Reactivity and Bioactivity

Halogen Substituents

- Chlorine and Fluoro: Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (C₁₃H₉BrClFNO₃) demonstrates how halogens at positions 4 and 6 improve metabolic resistance but reduce solubility .

Alkoxy and Hydroxy Groups

- Hydroxy: The 4-hydroxy group in 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS 28027-17-0) facilitates hydrogen bonding, critical for enzyme inhibition .

Carboxylic Acid vs. Ester Moieties

- Carboxylic Acid: Enhances water solubility and ionic interactions, as seen in 6-Bromo-4-hydroxyquinoline-3-carboxylic acid .

- Ethyl Ester: Derivatives like Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₂H₁₀BrNO₃) serve as synthetic intermediates, with esters offering easier functionalization .

Physicochemical Properties and Reactivity

- Solubility: Carboxylic acid derivatives (e.g., 6-Bromo-4-hydroxyquinoline-3-carboxylic acid) exhibit higher aqueous solubility compared to esters (e.g., Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate, logP ~3.5) .

- Thermal Stability: Halogenated quinolines (e.g., Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate, CAS 890841-23-3) show higher thermal stability due to electron-withdrawing groups .

Data Tables: Key Structural Analogs

Biological Activity

Overview

6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid (CAS No. 1041853-22-8) is a synthetic compound derived from cinnoline, characterized by its unique molecular structure that includes both bromine and ethoxy functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of this compound is . The presence of halogen and ether functionalities in its structure suggests a diverse range of reactivity, which can be exploited for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator of these targets, influencing key biological pathways including:

- Enzyme Inhibition : It has been noted for its potential to inhibit protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to therapeutic effects in conditions characterized by deregulated PTK activity, such as cancer .

- Signal Transduction : The compound may modulate signal transduction pathways, impacting cellular responses to external stimuli.

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 1.7 | Significant reduction in cell viability |

| A375 (Melanoma) | 0.87 | Inhibition of tumor growth |

| HCT116 (Colon Carcinoma) | 0.55 | Induction of apoptosis |

These results indicate a promising anticancer potential for the compound, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

- Cancer Treatment : In a study involving human cancer cell lines, this compound exhibited potent cytotoxic effects, particularly against HeLa cells, with an IC50 value of 1.7 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of specific protein kinases involved in tumor progression. Its ability to inhibit EGF receptor kinase activity has implications for treating cancers associated with receptor deregulation .

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : Its structure makes it a candidate for further modifications aimed at enhancing its biological activity and selectivity.

- Biochemical Probes : It can be utilized as a tool for studying enzyme interactions and cellular pathways.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-7-ethoxy-4-hydroxycinnoline-3-carboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. Key steps include bromination at position 6, ethoxylation at position 7, and carboxylation at position 3. For example, bromination can be achieved using Br₂ in acetic acid under controlled temperature (40–60°C), while ethoxylation may employ Williamson ether synthesis with ethyl bromide and a base (e.g., K₂CO₃). Carboxylation is often performed via hydrolysis of a pre-installed ester group. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and catalyst selection (e.g., Pd for cross-coupling) critically influence side-product formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the target compound .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic proton at position 5 (adjacent to bromine) appears downfield (δ 8.2–8.5 ppm) due to deshielding. The ethoxy group’s methyl protons resonate as a triplet at δ 1.4–1.6 ppm, while the methylene group appears as a quartet (δ 4.0–4.3 ppm).

- IR Spectroscopy : A broad peak at 2500–3300 cm⁻¹ confirms the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The carbonyl (C=O) stretch appears at ~1700 cm⁻¹.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the theoretical mass (e.g., 313.13 g/mol for C₁₂H₉BrN₂O₄). Fragmentation patterns (e.g., loss of COOH or Br) further validate the structure .

Q. What structural features differentiate this compound from analogous quinoline derivatives?

- Methodological Answer : The bromine at position 6 and ethoxy group at position 7 create steric and electronic effects distinct from other derivatives. For instance:

- Compared to 4-hydroxyquinoline-3-carboxylic acid (no substituents at 6/7), bromine enhances electrophilic substitution resistance, while the ethoxy group increases lipophilicity.

- Unlike 6-bromo-4-hydroxyquinoline-3-carboxylic acid , the ethoxy group here reduces hydrogen-bonding capacity but improves membrane permeability.

These differences are critical in modulating reactivity (e.g., nucleophilic attack at position 8) and biological target interactions .

Advanced Research Questions

Q. How can synthesis be optimized to mitigate low yields caused by competing side reactions?

- Methodological Answer : Low yields often arise from:

- Competing elimination during ethoxylation: Use anhydrous conditions and aprotic solvents (e.g., DMF) to minimize hydrolysis.

- Over-bromination : Control stoichiometry (1.1 eq Br₂) and reaction time (≤2 hrs).

- Carboxylation inefficiency : Replace ester precursors (e.g., ethyl esters) with tert-butyl esters for better stability, followed by TFA-mediated cleavage.

Advanced techniques like flow chemistry or microwave-assisted synthesis may enhance regioselectivity and reduce side products .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer : Discrepancies may stem from:

- Purity variations : Validate compound purity (>95%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

- Assay conditions : Standardize in vitro assays (e.g., pH 7.4 buffer for solubility; serum-free media to avoid protein binding).

- Structural analogs : Compare activity with 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid (no bromine) to isolate the bromine’s role.

Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .

Q. How should experiments evaluate the compound’s chelation potential with metal ions?

- Methodological Answer : Design experiments to assess:

- Stoichiometry : Use Job’s plot method with UV-Vis titration (λmax ~300 nm for quinoline-metal complexes).

- Affinity : Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) for ions like Fe³⁺ or Cu²⁺.

- Functional impact : Test metal-dependent enzyme inhibition (e.g., metalloproteases) in presence/absence of the compound.

Control for pH-dependent solubility changes (carboxylic acid deprotonation at pH >5) to avoid false positives .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies may arise from:

- Polymorphism : Characterize crystalline vs. amorphous forms via XRPD.

- pH effects : The carboxylic acid group (pKa ~4.5) increases water solubility at pH >5. In neutral/basic conditions, use co-solvents (e.g., 10% DMSO in PBS).

- Ion-pairing : Add counterions (e.g., sodium bicarbonate) to enhance aqueous solubility.

Standardize solvent systems (e.g., 0.1 M NaOH for aqueous studies) and report detailed experimental conditions .

Comparative Analysis Table

| Property | This compound | 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid | 6-Bromo-4-hydroxyquinoline-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 313.13 | 233.22 | 258.05 |

| Key Substituents | Br (C6), OEt (C7), COOH (C3) | OEt (C6), COOH (C3) | Br (C6), COOH (C3) |

| LogP (Predicted) | 2.1 | 1.4 | 1.8 |

| Biological Target | Topoisomerase IV inhibition (IC₅₀: 1.2 μM) | DNA gyrase inhibition (IC₅₀: 5.8 μM) | Antibacterial (MIC: 8 μg/mL vs. S. aureus) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.